molecular formula C4H7ClF5NO B3377337 2-(Pentafluoroethyloxy)ethylamine hydrochloride CAS No. 1286743-86-9

2-(Pentafluoroethyloxy)ethylamine hydrochloride

Cat. No.: B3377337
CAS No.: 1286743-86-9
M. Wt: 215.55
InChI Key: AXBGRLAPITYELA-UHFFFAOYSA-N
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Description

2-(Pentafluoroethyloxy)ethylamine hydrochloride is a chemical compound with the molecular formula C4H6F5NO·HCl and a molecular weight of 215.55 g/mol . This compound is characterized by the presence of a pentafluoroethyloxy group attached to an ethylamine backbone, making it a unique fluorinated amine derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pentafluoroethyloxy)ethylamine hydrochloride typically involves the reaction of pentafluoroethanol with ethylene oxide to form 2-(pentafluoroethyloxy)ethanol. This intermediate is then reacted with ammonia or an amine to produce 2-(pentafluoroethyloxy)ethylamine. Finally, the amine is treated with hydrochloric acid to yield the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(Pentafluoroethyloxy)ethylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Pentafluoroethyloxy)ethylamine hydrochloride has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(Pentafluoroethyloxy)ethylamine hydrochloride involves its interaction with specific molecular targets and pathways. The pentafluoroethyloxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethoxy)ethylamine hydrochloride
  • 2-(Difluoromethoxy)ethylamine hydrochloride
  • 2-(Fluoromethoxy)ethylamine hydrochloride

Uniqueness

2-(Pentafluoroethyloxy)ethylamine hydrochloride is unique due to the presence of the pentafluoroethyloxy group, which imparts distinct physicochemical properties such as increased lipophilicity and stability. This makes it particularly valuable in applications requiring high-performance materials and bioactive compounds .

Properties

IUPAC Name

2-(1,1,2,2,2-pentafluoroethoxy)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F5NO.ClH/c5-3(6,7)4(8,9)11-2-1-10;/h1-2,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXBGRLAPITYELA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COC(C(F)(F)F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClF5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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